2,6-Diaminoanthraquinone chemical structure and properties
2,6-Diaminoanthraquinone chemical structure and properties
This technical guide provides a comprehensive overview of 2,6-Diaminoanthraquinone (2,6-DAAQ), detailing its chemical structure, physicochemical properties, synthesis, and key applications. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting quantitative data and experimental methodologies.
Chemical Structure and Identification
2,6-Diaminoanthraquinone is an organic compound belonging to the anthraquinone family. Its structure consists of an anthraquinone core with two amino groups (-NH2) substituted at the 2 and 6 positions.[1] This substitution pattern influences its chemical reactivity, solubility, and electronic properties.[1]
The key identifiers for 2,6-Diaminoanthraquinone are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 131-14-6 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][2][3][4] |
| Molecular Weight | 238.24 g/mol | [2][3][4][5] |
| IUPAC Name | 2,6-diaminoanthracene-9,10-dione | [3] |
| Canonical SMILES | C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=C(C=C3)N | [3] |
| InChI | InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H,15-16H2 | [1][3][6] |
| InChIKey | WQOWBWVMZPPPGX-UHFFFAOYSA-N | [1][3] |
| Synonyms | 2,6-Diamino-9,10-anthracenedione, 2,6-Anthraquinonyldiamine | [1][2][3] |
Physicochemical Properties
2,6-Diaminoanthraquinone presents as a reddish-brown crystalline solid or prism.[2][7] It exhibits good thermal stability, which is a valuable characteristic for its application in dyes and polymers.[1] Its solubility is influenced by the polarity of the solvent and the pH of the solution. The presence of polar amino groups allows for solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetone, while solubility in non-polar solvents is limited.[5] The amino groups can be protonated or deprotonated under acidic or basic conditions, respectively, which alters the compound's solubility characteristics.[5]
A summary of its key physical and chemical properties is provided below.
| Property | Value | Reference |
| Physical State | Reddish-brown crystalline solid | [5][7] |
| Melting Point | >325 °C | [2] |
| Boiling Point | 380.84 °C (rough estimate) | [2] |
| Density | 1.1907 g/cm³ (rough estimate) | [2] |
| pKa | 1.32 ± 0.20 (Predicted) | [2] |
| XLogP3 | 1.5 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of 2,6-Diaminoanthraquinone. While detailed spectra are best sourced from spectral databases, characteristic data from various techniques are summarized here.
| Spectroscopy | Characteristic Data | Reference |
| FT-IR (KBr, cm⁻¹) | For a related derivative: 3210 (-NH), 3063 (=C-H), 1664 (-C=O), 1573 (-N=N-), 1304 (=C-N). | [9] |
| ¹H NMR (300 MHz, DMF-d₇, ppm) | For a related derivative: δ 6.5-8.2 (m, Ar-H, 14H), 6.2 (s, -NH, 2H). | [9] |
| LC-MS (m/z) | For a related derivative: (M+1)⁺; 447. | [9] |
| GC-MS (EI-B, 70 eV) | Major fragments (m/z): 223 (99.99), 169 (33.19), 167 (30.01), 238 (25.32), 195 (20.0). | [3] |
Synthesis of 2,6-Diaminoanthraquinone
The industrial synthesis of 2,6-Diaminoanthraquinone often involves the amination of a disubstituted anthraquinone precursor. A common method is the reaction of 2,6-anthraquinone disulfonic acid or its salts with aqueous ammonia under high pressure and temperature.[10][11] An oxidizing agent, such as an alkali-metal chlorate, is gradually added to the reaction mixture to facilitate the conversion.[10]
Applications in Research and Drug Development
2,6-Diaminoanthraquinone is a versatile compound with applications spanning multiple scientific and industrial fields. Its unique structure makes it a valuable intermediate and building block.
-
Dye and Pigment Industry : It serves as a crucial intermediate for manufacturing vat dyes and high-performance pigments used in textiles and inks.[1][8][11]
-
Materials Science : The presence of two reactive amino groups makes it an effective monomer for the synthesis of advanced polymers, such as polyimides, with tailored properties like high thermal stability.[7]
-
Organic Electronics : Researchers are exploring its potential in organic solar cells, where its ability to absorb light and facilitate energy conversion is highly advantageous.[5][11] Its redox activity also makes it a candidate for energy storage materials.[11]
-
Medicinal Chemistry and Drug Development : Anthraquinone derivatives are a significant class of compounds in medicinal chemistry.[12] 2,6-DAAQ is being investigated for its potential in cancer therapy, with studies suggesting its ability to intercalate with DNA may influence cell proliferation.[5] The broader class of aminoanthraquinones is known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for research. The following section provides a methodology for a key reaction involving 2,6-Diaminoanthraquinone.
Protocol: Diazotization of 2,6-Diaminoanthraquinone
This protocol describes the conversion of the amino groups of 2,6-DAAQ into diazonium salts, which are versatile intermediates for synthesizing various azo compounds.[9]
Materials:
-
2,6-Diaminoanthraquinone (1.44 g, 6.05 × 10⁻³ mol)
-
Concentrated Sulfuric Acid (10 mL)
-
Sodium Nitrite (0.84 g, 0.0121 mol)
-
Deionized Water (5 mL)
-
Urea
-
Sodium Acetate
-
Ice
Procedure:
-
Dissolve 2,6-Diaminoanthraquinone (1.44 g) in 10 mL of concentrated sulfuric acid.
-
Prepare a solution of sodium nitrite (0.84 g) in 5 mL of water.
-
Cool the sodium nitrite solution to 0-5 °C in a salt-ice bath.
-
Slowly drip the 2,6-Diaminoanthraquinone solution into the cold sodium nitrite solution while maintaining the temperature between 0-5 °C.
-
Stir the mixture for 2 hours in the salt-ice bath.
-
Destroy any excess nitrite by the careful addition of urea.
-
Filter the resulting diazonium salt precipitate via suction filtration.
-
Wash the residue and add it to a mixture of 150 mL of water and 50 g of ice.
-
Adjust the pH of the solution to four with sodium acetate to yield the diazonium salt solution, ready for subsequent coupling reactions.[9]
References
- 1. CAS 131-14-6: 2,6-Diaminoanthraquinone | CymitQuimica [cymitquimica.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. 2,6-Diaminoanthraquinone | C14H10N2O2 | CID 8557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2,6-Diaminoanthraquinone(131-14-6) IR Spectrum [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. US1910693A - Process for preparing anthraquinone derivatives - Google Patents [patents.google.com]
- 11. 2,6-Diaminoanthraquinone | 131-14-6 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
